molecular formula C14H7FN2O4 B11840991 5-Fluoro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 444717-62-8

5-Fluoro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11840991
CAS No.: 444717-62-8
M. Wt: 286.21 g/mol
InChI Key: GNPNRDZHBFBADG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a fluorine atom, a nitrophenyl group, and an isoindoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-nitroaniline in the presence of a fluorinating agent. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or glacial acetic acid. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, often in an aqueous or organic solvent.

Major Products Formed

    Reduction: 5-Fluoro-2-(4-aminophenyl)isoindoline-1,3-dione.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized isoindoline derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindoline core can interact with biological receptors. The compound has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(4-aminophenyl)isoindoline-1,3-dione: A reduced form of the compound with an amino group instead of a nitro group.

    2-(4-Nitrophenyl)isoindoline-1,3-dione: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.

    5-Chloro-2-(4-nitrophenyl)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione is unique due to the presence of both a fluorine atom and a nitrophenyl group, which confer distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

444717-62-8

Molecular Formula

C14H7FN2O4

Molecular Weight

286.21 g/mol

IUPAC Name

5-fluoro-2-(4-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7FN2O4/c15-8-1-6-11-12(7-8)14(19)16(13(11)18)9-2-4-10(5-3-9)17(20)21/h1-7H

InChI Key

GNPNRDZHBFBADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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